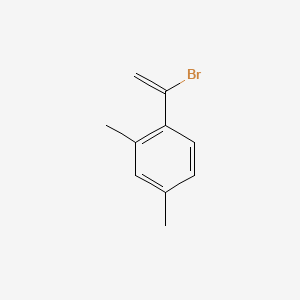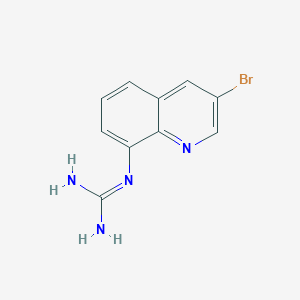
3-Fluoro-4-hydroxyphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 3-fluoro-4-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert it into various hydroxy-substituted phenylboronic esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products
The major products formed from these reactions include various substituted phenylboronic esters and phenolic compounds .
Scientific Research Applications
3-Fluoro-4-hydroxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxyphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of boron-containing drugs and biochemical probes . The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: This compound has similar structural features but with a methoxy group instead of a fluoro group.
4-Fluorophenylboronic acid pinacol ester: Similar in structure but lacks the hydroxy group.
Pyridine-4-boronic acid pinacol ester: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
3-Fluoro-4-hydroxyphenylboronic acid pinacol ester is unique due to its specific combination of fluoro and hydroxy substituents on the phenyl ring, which imparts distinct reactivity and binding properties .
Properties
Molecular Formula |
C12H18BFO4 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
(3-fluoro-4-hydroxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C12H18BFO4/c1-11(2,16)12(3,4)18-13(17)8-5-6-10(15)9(14)7-8/h5-7,15-17H,1-4H3 |
InChI Key |
NTERASUSORURQS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)F)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


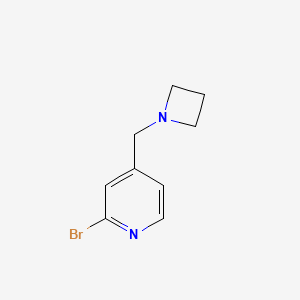

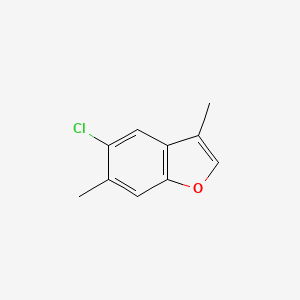
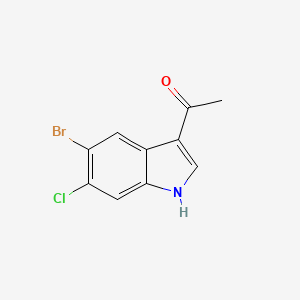

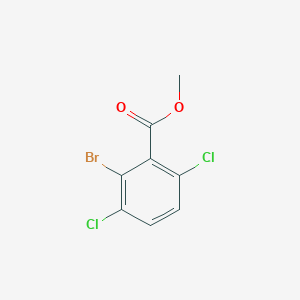

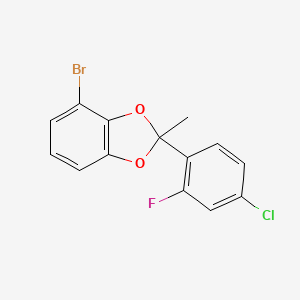
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)



